Bufencarb
Overview
Description
Bufencarb is an organic molecular entity . It is also known by other names such as Bux and its emulsion . The molecular formula of this compound is C26H38N2O4 .
Molecular Structure Analysis
This compound has a molecular weight of 442.6 g/mol . Its IUPAC name is (3-pentan-2-ylphenyl) N -methylcarbamate; (3-pentan-3-ylphenyl) N -methylcarbamate . The InChI and Canonical SMILES representations provide more details about its molecular structure .
Chemical Reactions Analysis
Carbamates, including this compound, bind to acetylcholinesterase reversibly, while the phosphorylation of acetylcholinesterase by organophosphates is irreversible . This is a key difference in the chemical reactions involving these two groups of compounds .
Physical and Chemical Properties Analysis
This compound has a molecular weight of 442.6 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has 10 rotatable bonds . Its exact mass and monoisotopic mass are 442.28315770 g/mol .
Scientific Research Applications
1. Environmental Impact and Ecosystem Studies
Bufencarb, a pesticide, has been the subject of environmental and ecosystem studies. Research has focused on its presence and impact in various ecosystems. For instance, a study examining the Júcar River in Spain highlighted the presence of this compound among other pesticides in water and fish, emphasizing its potential severe effects on fish populations and other biota under future scenarios of climate change (Belenguer et al., 2014) Belenguer, Martínez‐Capel, Masiá, & Picó, 2014.
2. Health Risk Studies
This compound's potential health risks have been a subject of scientific inquiry. A study conducted in Nebraska, USA, to evaluate the risk of glioma associated with agricultural pesticide use, found significant associations between specific pesticide exposures, including this compound, and the risk of glioma among male farmers (Lee et al., 2005) Lee, Colt, Heineman, Mccomb, Weisenburger, Lijinsky, & Ward, 2005.
Mechanism of Action
Bufencarb, also known as Bux emulsion, is a carbamate insecticide . It was used to control a range of soil and foliage insects .
Target of Action
It’s known that carbamate insecticides generally act as acetylcholinesterase inhibitors . Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, carbamates increase the concentration of acetylcholine, leading to overstimulation of the nervous system.
Mode of Action
As an acetylcholinesterase inhibitor, this compound prevents the breakdown of acetylcholine in the synaptic cleft . This leads to an accumulation of acetylcholine, causing continuous stimulation of the neurons. The result is a disruption of normal nerve impulses, leading to the symptoms of poisoning.
Pharmacokinetics
It’s known that this compound is moderately soluble in water and highly volatile . This suggests that it could be absorbed through various routes, including ingestion and inhalation, and could be distributed widely in the environment.
Result of Action
This compound is highly toxic to birds, aquatic species, and moderately toxic to honeybees . It’s also highly toxic to mammals if ingested . The toxicity is likely due to its action as an acetylcholinesterase inhibitor, leading to overstimulation of the nervous system.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Its volatility suggests that it could be easily dispersed in the environment, potentially affecting non-target organisms. Its water solubility could also influence its distribution in aquatic environments .
Properties
IUPAC Name |
(3-pentan-2-ylphenyl) N-methylcarbamate;(3-pentan-3-ylphenyl) N-methylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C13H19NO2/c1-4-6-10(2)11-7-5-8-12(9-11)16-13(15)14-3;1-4-10(5-2)11-7-6-8-12(9-11)16-13(15)14-3/h5,7-10H,4,6H2,1-3H3,(H,14,15);6-10H,4-5H2,1-3H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYTVVMGUDBRCDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1=CC(=CC=C1)OC(=O)NC.CCC(CC)C1=CC(=CC=C1)OC(=O)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90911919 | |
Record name | 3-(Pentan-2-yl)phenyl hydrogen methylcarbonimidate--3-(pentan-3-yl)phenyl hydrogen methylcarbonimidate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
8065-36-9, 11096-91-6 | |
Record name | Bufencarb | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=8065-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Pentan-2-yl)phenyl hydrogen methylcarbonimidate--3-(pentan-3-yl)phenyl hydrogen methylcarbonimidate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90911919 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | bufencarb (ISO);reaction mass of 3-(1-methylbutyl)phenyl N-methylcarbamate and 3-(1-ethylpropyl)phenyl N-methylcarbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Bufencarb?
A: this compound, like other carbamate insecticides, functions by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of insects. [, ] While the provided research doesn't delve into the specific interaction details, it's widely understood that carbamates bind to the enzyme's active site, preventing the breakdown of the neurotransmitter acetylcholine. This leads to a buildup of acetylcholine in the synapse, causing overstimulation of nerves and ultimately resulting in paralysis and death of the insect.
Q2: How effective is this compound against Malathion-resistant red flour beetles?
A: Research indicates that this compound remains effective against Malathion-resistant strains of the red flour beetle (Tribolium castaneum). [] The study found no cross-resistance to this compound at the LD50 level, meaning it was equally toxic to both susceptible and resistant strains. Interestingly, this compound was more toxic at both LD50 and LD95 levels compared to the susceptible strain.
Q3: Are there any analytical methods for detecting this compound residues in food?
A: Yes, liquid chromatography coupled with mass spectrometry (LC/MS) has been successfully employed to determine this compound residues in various crops and food products. [, ] This multiresidue method effectively extracts and quantifies this compound alongside other pesticides, enabling monitoring of food safety and regulatory compliance. The method's sensitivity allows for the detection of residues at very low concentrations, ensuring consumer safety.
Q4: Are there any documented instances of this compound use in controlling specific crop pests?
A: Research highlights the use of this compound in controlling corn rootworm larvae, specifically the western corn rootworm (Diabrotica virgifera) and the northern corn rootworm (D. longicornis). [] Field trials comparing planting-time and cultivation-time applications of granular this compound demonstrated its efficacy in reducing root damage caused by these pests.
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